molecular formula C11H12N2O2S B4674000 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide CAS No. 53541-65-4

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B4674000
CAS RN: 53541-65-4
M. Wt: 236.29 g/mol
InChI Key: JRECFGLTBSWLQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxide derivatives, including compounds similar to 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide, has been achieved through methods such as the oxidation of corresponding sulfonimines, yielding highly stable N-sulfonyloxaziridines. These compounds exhibit reduced reactivity but greater selectivity in oxygen-transfer reactions due to steric hindrance (Davis et al., 1990).

Molecular Structure Analysis

The molecular structure of benzisothiazole 1,1-dioxides and their derivatives has been elucidated through various techniques, including single-crystal X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms within these compounds, which is crucial for understanding their chemical behavior (Elghamry & Döpp, 2010).

Chemical Reactions and Properties

Benzisothiazole 1,1-dioxides undergo a range of chemical reactions, including 1,3-dipolar additions and subsequent transformations leading to the formation of various derivatives. These reactions often result in the creation of new functional groups or structural motifs, significantly altering the compound's chemical properties (Fischer & Schneider, 1983).

Physical Properties Analysis

The physical properties of 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide derivatives, such as their stability and reactivity, are influenced by their molecular structure. For example, the presence of substituents on the benzisothiazole ring can affect the compound's electron distribution, thereby impacting its chemical reactivity and physical characteristics.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards various reagents and participation in diverse chemical reactions, are a direct consequence of their unique molecular structures. The ability of these compounds to undergo selective reactions makes them valuable intermediates in organic synthesis and medicinal chemistry (Ahmed et al., 1984).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, properties, and potential applications. This could include exploring its potential as a catalyst, similar to related compounds .

properties

IUPAC Name

3-pyrrolidin-1-yl-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-16(15)10-6-2-1-5-9(10)11(12-16)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECFGLTBSWLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201755
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-Pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide

CAS RN

53541-65-4
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053541654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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